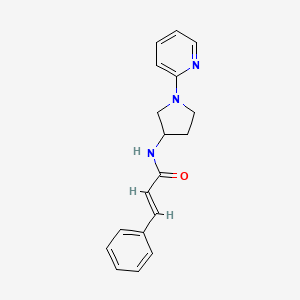

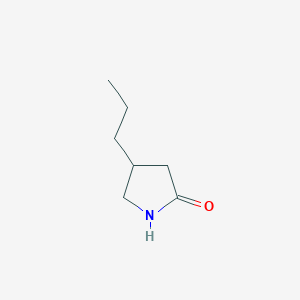

![molecular formula C27H19N3O2 B2868736 N-[3-(1H-苯并咪唑-2-基)苯基]-4-苯甲酰苯甲酰胺 CAS No. 477537-78-3](/img/structure/B2868736.png)

N-[3-(1H-苯并咪唑-2-基)苯基]-4-苯甲酰苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide” is a benzimidazole derivative. Benzimidazole derivatives have been extensively studied due to their diverse biological and clinical applications . They have been synthesized as allosteric activators of human glucokinase, which have shown significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with benzaldehydes . In one study, newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of glucokinase .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, NMR, and HRMS . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives can be provided using quantum computational methods .Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions during their synthesis. For instance, the reaction of ortho-phenylenediamines with benzaldehydes under certain conditions yields benzimidazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .科学研究应用

Antibacterial Agents

The benzothiazole moiety present in Oprea1_813849 has been associated with significant antibacterial properties. Compounds with this structure have been synthesized and tested against various bacterial strains, showing promising activity, particularly against Staphylococcus aureus . The ability to inhibit bacterial growth makes this compound a potential candidate for developing new antibacterial drugs.

Anticancer Activity

Benzothiazole derivatives, including those similar to Oprea1_813849, have been extensively investigated for their anticancer properties. These compounds can act as scaffolds in medicinal chemistry, leading to the development of new therapeutic agents targeting various cancer types .

Antifungal and Antiprotozoal Activities

The structural analogs of Oprea1_813849 have shown diverse biological activities, including antifungal and antiprotozoal effects. This suggests that the compound could be used in the treatment of infections caused by fungi and protozoa .

Anti-inflammatory Properties

Compounds with a benzothiazole core have been associated with anti-inflammatory activities. This indicates that Oprea1_813849 could be explored for its potential use in treating inflammatory conditions .

Antidiabetic and Antihypertensive Effects

The benzothiazole derivatives are also known for their antidiabetic and antihypertensive effects. This suggests that Oprea1_813849 might be beneficial in managing diabetes and high blood pressure .

Neuroprotective Applications

Benzothiazole derivatives have been used in drugs intended for the treatment of neurodegenerative diseases, such as amyotrophic lateral sclerosis. Oprea1_813849 could potentially be explored for its neuroprotective properties, offering a new avenue for treating such conditions .

Pharmacokinetic Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of benzothiazole derivatives has been favorable, suggesting that Oprea1_813849 could have a good pharmacokinetic profile, making it a suitable candidate for further drug development .

Ligand for Biological Receptors

Benzimidazole derivatives, like Oprea1_813849, have been used as ligands for various biological receptors. This application is crucial in the design of receptor-specific drugs, which can lead to highly targeted therapies .

作用机制

安全和危害

未来方向

The future research directions in the field of benzimidazole derivatives are vast. They include the design and synthesis of newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . Additionally, further in vitro and in vivo studies are needed to assess the therapeutic potential of these compounds in various diseases.

属性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O2/c31-25(18-7-2-1-3-8-18)19-13-15-20(16-14-19)27(32)28-22-10-6-9-21(17-22)26-29-23-11-4-5-12-24(23)30-26/h1-17H,(H,28,32)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOAAEDMIFCFKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

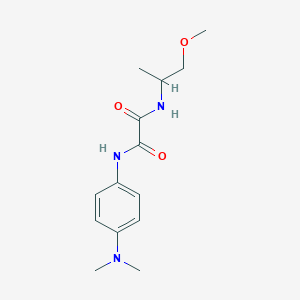

![4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide](/img/structure/B2868654.png)

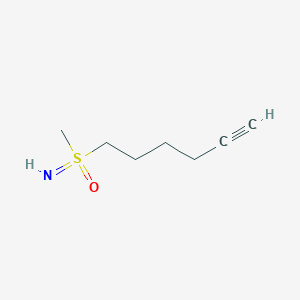

![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)

![1-[3,5-Bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2868658.png)

![1,4-Dioxaspiro[4.5]decan-8-yl benzoate](/img/structure/B2868664.png)

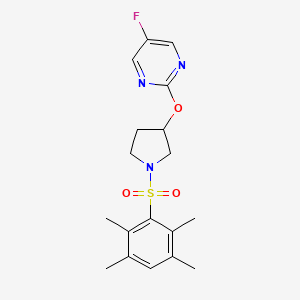

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline](/img/structure/B2868671.png)

amine hydrochloride](/img/structure/B2868674.png)